

A Comprehensive Overview for Advanced Research and Development

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Compound of Interest

Compound Name: 2-(4-Bromophenyl)-1,3-thiazol-4-amine

CAS No.: 1555162-42-9

Cat. No.: B2425436

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Abstract

The thiazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. Among its derivatives, **2-(4-Bromophenyl)-1,3-thiazol-4-amine** emerges as a molecule of significant interest. Its structural features, including the reactive amine group and the modifiable bromophenyl moiety, make it a versatile precursor for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive exploration of **2-(4-Bromophenyl)-1,3-thiazol-4-amine**, covering its chemical structure, synthesis, spectroscopic characterization, and known biological activities. Detailed experimental protocols and data interpretation are presented to empower researchers in their drug discovery and development endeavors.

Introduction: The Significance of the Thiazole Moiety

Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This structural motif is found in numerous natural and synthetic molecules with a wide array of pharmacological properties, including antimicrobial, anti-inflammatory, anticancer, and antiviral activities.[1][2] The 2-aminothiazole core, in particular, is a privileged scaffold in drug design. The presence of the amino group provides a key interaction point for biological targets and a handle for further chemical modifications. The introduction of a 4-bromophenyl

substituent at the 2-position of the thiazole ring enhances lipophilicity and can influence the compound's interaction with biological targets.[1]

Chemical Structure and Physicochemical Properties

The chemical structure of **2-(4-Bromophenyl)-1,3-thiazol-4-amine** is characterized by a central 1,3-thiazole ring. An amino group is attached at the 4-position, and a 4-bromophenyl group is substituted at the 2-position.

Systematic Name: **2-(4-Bromophenyl)-1,3-thiazol-4-amine** Synonyms: 4-(4-Bromophenyl)thiazol-2-amine, 2-Amino-4-(4-bromophenyl)thiazole[1][3]

The key physicochemical properties of this compound are summarized in the table below, providing essential data for its handling, formulation, and analytical characterization.

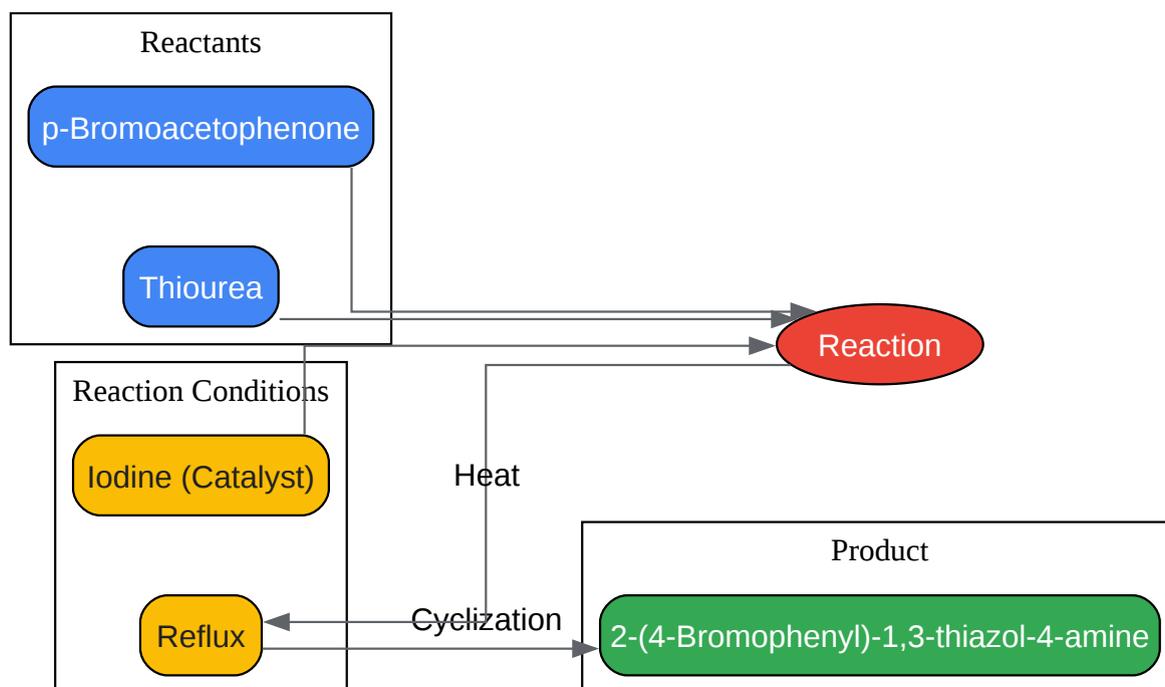
Property	Value	Source
Molecular Formula	C9H7BrN2S	[3][4][5]
Molecular Weight	255.13 g/mol	[3][5]
Melting Point	183-187 °C	[3][5]
Appearance	White to light yellow/orange powder or crystals	[3]
Solubility	Insoluble in water	[3]
pKa (Predicted)	3.95 ± 0.10	[3]
CAS Number	2103-94-8	[3][5]

Synthesis of 2-(4-Bromophenyl)-1,3-thiazol-4-amine

The most common and efficient method for the synthesis of 2-amino-4-arylthiazoles is the Hantzsch thiazole synthesis.[6] This reaction involves the cyclization of an α -haloketone with a thiourea.

Synthetic Workflow

The synthesis of **2-(4-Bromophenyl)-1,3-thiazol-4-amine** typically proceeds via the reaction of 4'-bromoacetophenone with thiourea in the presence of a suitable catalyst, such as iodine.[7][8]



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Caption: Synthetic workflow for **2-(4-Bromophenyl)-1,3-thiazol-4-amine**.

Detailed Experimental Protocol

Materials:

- p-Bromoacetophenone
- Thiourea
- Iodine
- Ethanol

- Diethyl ether

Procedure:

- In a round-bottom flask, dissolve p-bromoacetophenone (0.1 mol) and thiourea (0.2 mol) in ethanol.
- Add a catalytic amount of iodine (0.1 mol) to the mixture.[8]
- Reflux the reaction mixture for 11-12 hours, monitoring the progress by thin-layer chromatography.[8]
- After completion, cool the reaction mixture to room temperature.
- Wash the cooled mixture with diethyl ether to remove any unreacted acetophenone.[8]
- The resulting solid product is then filtered, dried, and can be further purified by recrystallization from a suitable solvent like ethanol.[2]

Spectroscopic Characterization and Analytical Methods

Confirmation of the chemical structure and assessment of purity are critical steps in the synthesis of any compound. A combination of spectroscopic techniques is employed for the comprehensive characterization of **2-(4-Bromophenyl)-1,3-thiazol-4-amine**.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of **2-(4-Bromophenyl)-1,3-thiazol-4-amine** exhibits characteristic absorption bands corresponding to its key structural features.

Functional Group	Wavenumber (cm ⁻¹)	Interpretation
N-H stretch (primary amine)	3429, 3282	Indicates the presence of the -NH ₂ group.[2]
C=N stretch (thiazole ring)	~1632	Characteristic of the thiazole nucleus.[8]
C-N stretch	~1265	Confirms the aromatic amine linkage.[8]
C-Br stretch	~666	Indicates the presence of the bromophenyl group.[8]
C-S stretch	~725	Characteristic of the thiazole ring.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.

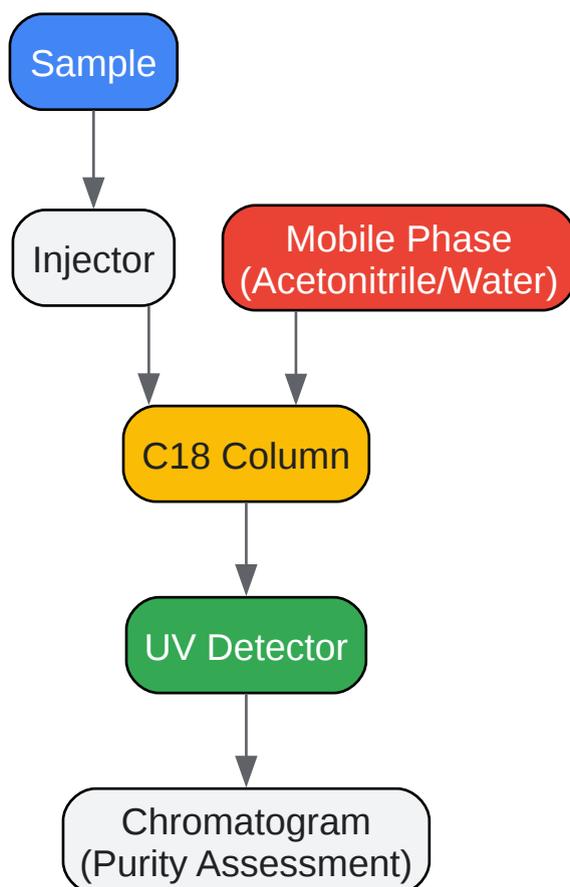
- ¹H NMR: The proton NMR spectrum shows a characteristic singlet for the amino group protons around δ 6.9 ppm.[8] The aromatic protons of the bromophenyl ring typically appear as multiplets in the range of δ 6.9-7.5 ppm.[8] A singlet corresponding to the C-H proton of the thiazole ring is also observed.[8]
- ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbon atoms of the phenyl and thiazole rings. The carbon atoms of the phenyl nucleus are typically observed around δ 109-151 ppm, while the thiazole ring carbons appear around δ 109-173 ppm.[8]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure. The molecular ion peak [M]⁺ would be expected at m/z 255/257, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br).

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial analytical technique for assessing the purity of the synthesized compound.[9] A reverse-phase HPLC method using a C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water) can be developed to separate the target compound from any impurities or starting materials.



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Sources

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